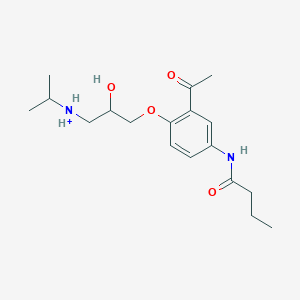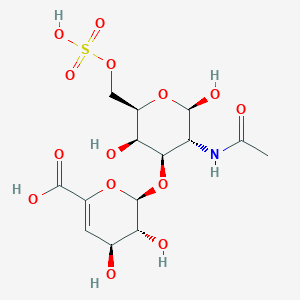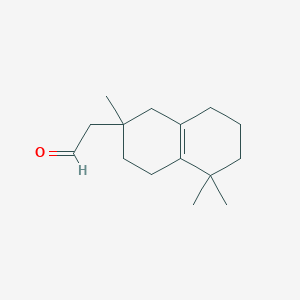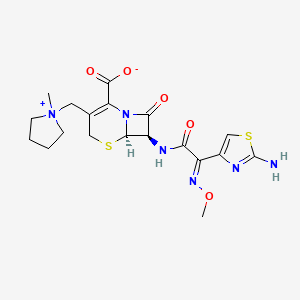
cefepime
Overview
Description
Cefepime is a fourth-generation cephalosporin antibiotic. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This compound was developed in 1994 and is used to treat severe infections caused by multi-resistant microorganisms such as Pseudomonas aeruginosa . It is particularly effective against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus due to its high stability toward beta-lactamases .
Scientific Research Applications
Cefepime has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand the behavior of cephalosporins and beta-lactam antibiotics.
Biology: In biological research, this compound is used to study the mechanisms of bacterial resistance and the effects of antibiotics on bacterial cells.
Industry: This compound is used in the pharmaceutical industry for the development of new antibiotics and the improvement of existing ones
Mechanism of Action
- Its primary targets are penicillin-binding proteins (PBPs) , which are enzymes involved in bacterial cell wall synthesis .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Future Directions
There are currently four new cefepime/β-lactamase inhibitor (BLI) combinations in clinical development. This compound/zidebactam is generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, in vitro and in animal studies, and this compound/taniborbactam has activity against KPC and OXA-48 producers . These combinations are promising, but their role in the treatment of MDR Gram-negative infections can only be determined with further clinical studies .
Biochemical Analysis
Biochemical Properties
Cefepime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. This compound interacts with various PBPs, including PBP2 and PBP3, which are found in Gram-negative bacteria . Additionally, this compound is stable against many beta-lactamases, enzymes produced by bacteria to inactivate beta-lactam antibiotics .
Cellular Effects
This compound exerts significant effects on bacterial cells by disrupting their cell wall synthesis, leading to cell death. This disruption affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting PBPs, this compound prevents the bacteria from maintaining their cell wall integrity, which is vital for their survival . This action triggers a cascade of cellular responses, ultimately resulting in bacterial cell death.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PBPs, which are enzymes located on the inner membrane of the bacterial cell wall. By binding to these proteins, this compound inhibits their activity, preventing the cross-linking of peptidoglycan chains. This inhibition leads to the accumulation of peptidoglycan precursors, which weakens the cell wall and causes cell lysis . This compound’s stability against beta-lactamases further enhances its efficacy, as it remains active in the presence of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is generally stable and maintains its antibacterial activity for extended periods. Its stability can be influenced by factors such as temperature, pH, and the presence of other substances. Studies have shown that this compound remains effective in vitro for several hours, with minimal degradation . Long-term effects on cellular function have been observed, particularly in cases of prolonged exposure, where this compound can induce neurotoxicity in patients with impaired renal function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound exhibits dose-dependent antibacterial activity, with higher doses resulting in more significant bacterial clearance . At high doses, this compound can cause adverse effects, including neurotoxicity and renal toxicity . Threshold effects have been observed, where doses above a certain level lead to increased toxicity without a corresponding increase in antibacterial efficacy .
Metabolic Pathways
This compound is primarily eliminated through renal excretion, with approximately 85% of the administered dose excreted unchanged in the urine . The remaining portion undergoes hepatic metabolism, where it is converted to N-methylpyrrolidine (NMP) and further oxidized to NMP-N-oxide . These metabolites are then excreted in the urine. The metabolic pathways of this compound involve interactions with various enzymes, including cytochrome P450 enzymes, which play a role in its biotransformation .
Transport and Distribution
This compound is widely distributed in biological fluids and tissues, with an average volume of distribution of approximately 0.2 L/kg in healthy adults . It exhibits low protein binding, with only about 20% bound to plasma proteins . This compound is transported across cell membranes via passive diffusion and is distributed to various tissues, including the lungs, kidneys, and liver . Its distribution is influenced by factors such as renal function and the presence of other substances that may affect its transport .
Subcellular Localization
This compound’s subcellular localization is primarily within the bacterial cell wall, where it exerts its antibacterial effects by inhibiting PBPs . It does not require specific targeting signals or post-translational modifications to reach its site of action. Instead, this compound diffuses through the bacterial cell membrane and binds to PBPs located on the inner membrane . This localization is crucial for its activity, as it allows this compound to effectively inhibit cell wall synthesis and induce bacterial cell death.
Preparation Methods
Cefepime is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of the beta-lactam ring, which is a characteristic feature of cephalosporins. The process includes the following steps:
Formation of the beta-lactam ring: This involves the reaction of a suitable precursor with a beta-lactamase inhibitor to form the beta-lactam ring.
Attachment of side chains: Various side chains are attached to the beta-lactam ring to enhance its antibacterial activity and stability.
Purification: The final product is purified using techniques such as crystallization and chromatography to obtain this compound in its pure form
Chemical Reactions Analysis
Cefepime undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: This compound can be hydrolyzed, leading to the breakdown of the beta-lactam ring and loss of antibacterial activity.
Comparison with Similar Compounds
Cefepime is compared with other cephalosporins and beta-lactam antibiotics. Some similar compounds include:
Ceftriaxone: A third-generation cephalosporin with a broad spectrum of activity but less stability against beta-lactamases compared to this compound.
Ceftazidime: Another third-generation cephalosporin with good activity against Pseudomonas aeruginosa but less effective against Gram-positive bacteria.
Cefotaxime: A third-generation cephalosporin with a similar spectrum of activity to ceftriaxone but with different pharmacokinetic properties
This compound’s uniqueness lies in its high stability against beta-lactamases and its broad-spectrum activity, making it a valuable antibiotic for treating severe infections caused by multi-resistant bacteria .
Properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFLCNVBZFFHBT-ZKDACBOMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873208 | |
| Record name | Cefepime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.73e-02 g/L | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_. | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
88040-23-7 | |
| Record name | Cefepime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88040-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefepime [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088040237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cefepime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70873208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFEPIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/807PW4VQE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cefepime | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015483 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150ºC | |
| Record name | Cefepime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01413 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the Cefepime E-isomer content determined in this compound preparations?
A1: High-Performance Liquid Chromatography (HPLC) is widely employed for quantifying this compound E-isomer in this compound preparations []. This method offers high sensitivity and accuracy in separating and detecting the E-isomer from other components in the mixture.
Q2: Can you elaborate on a specific HPLC method used for this purpose?
A2: One study utilized a TSK-Gel ODS column with gradient elution, employing 0.005 mol/L ammonium dihydrogen phosphate solution and a mixture of the same solution with acetonitrile (75:25) as mobile phases []. The flow rate was set at 1.0 ml/min, and detection was performed at a wavelength of 254 nm.
Q3: What are the advantages of using this specific HPLC method?
A3: The described method demonstrates good linearity, sensitivity, and recovery for this compound E-isomer quantification []. It's considered simple, accurate, and suitable for quality control purposes in this compound production.
Q4: Is there a need for specific formulation strategies for the this compound E-isomer?
A4: While the provided research doesn't specifically address formulation strategies for the E-isomer, it highlights the importance of understanding the stability of this compound and its related substances under various conditions []. Formulation research is crucial for any pharmaceutical compound, including isomers, to ensure optimal delivery and efficacy.
Q5: Are there any findings related to specific resistance mechanisms against this compound?
A6: The research highlights the role of beta-lactamases, particularly Extended-Spectrum Beta-Lactamases (ESBLs), in conferring resistance to this compound and other beta-lactam antibiotics [, ]. One study mentions the first reported case of Klebsiella pneumoniae carrying the blaKPC gene, associated with resistance to multiple antibiotics, including this compound, in a specific region of Brazil [].
Q6: Does the research discuss the in vitro activity of this compound against specific pathogens?
A7: Yes, several studies investigated the in vitro activity of this compound against a range of clinically relevant pathogens. One study found it to be effective against various Gram-negative bacteria, including Pseudomonas aeruginosa, and highlighted its potential use in treating infections caused by multidrug-resistant organisms [].
Q7: How is this compound used in clinical settings?
A9: this compound is a valuable antibiotic used to treat various bacterial infections, including urinary tract infections, pneumonia, skin infections, and meningitis [, , ]. Its broad-spectrum activity makes it an important tool for managing infections in both community and hospital settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




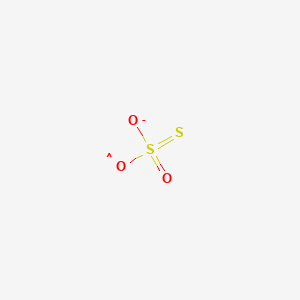
![5,6-dimethyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-1-amine](/img/structure/B1233825.png)
![(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)
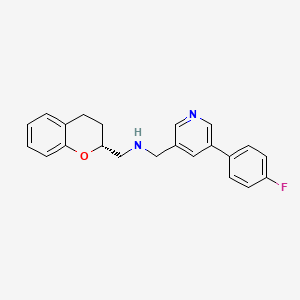
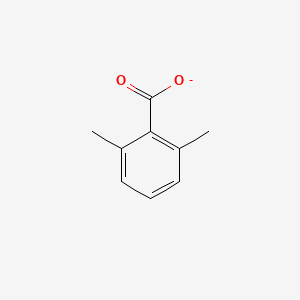


![N-[4-[[2-(diethylamino)ethylamino]-oxomethyl]phenyl]-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1233836.png)
